![molecular formula C9H3F6N B1295164 3,5-Bis(trifluoromethyl)benzonitrile CAS No. 27126-93-8](/img/structure/B1295164.png)
3,5-Bis(trifluoromethyl)benzonitrile
Overview
Description
3,5-Bis(trifluoromethyl)benzonitrile is a chemical compound that has garnered attention due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of trifluoromethyl groups in the compound is of particular interest because they can significantly alter the physical and chemical properties of the molecules they are attached to, such as increasing their lipophilicity or altering their electronic characteristics .
Synthesis Analysis
The synthesis of compounds related to 3,5-bis(trifluoromethyl)benzonitrile involves several steps, including bromination, carboxylation, and chlorination, as demonstrated in the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride . Additionally, the synthesis of bis(trifluoromethyl)-substituted perylene tetracarboxylic bis(benzimidazole) indicates the efficiency of introducing trifluoromethyl groups into complex molecules . The use of 1,3-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis further exemplifies the versatility of trifluoromethyl-substituted benzene derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing the 3,5-bis(trifluoromethyl) moiety has been studied using various spectroscopic methods and X-ray crystallography. For instance, the structure of a compound with a similar bis(trifluoromethyl)phenoxy group was confirmed by X-ray single-crystal determination and compared with computational methods . The large bond angles around phosphorus atoms observed in the X-ray crystallography of bis(phosphonio) derivatives also reflect the influence of the trifluoromethyl groups on the molecular geometry .
Chemical Reactions Analysis
The reactivity of 3,5-bis(trifluoromethyl)benzonitrile derivatives has been explored in various chemical reactions. For example, the addition of amines to a related compound resulted in a color change due to ion-pair formations, indicating the potential for proton transfer reactions . The click reaction of a bis(trifluoromethyl)phenoxy compound with sugar azide to form a triazole ring demonstrates the compound's utility in synthesizing novel materials .
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups can significantly impact the physical and chemical properties of a compound. For instance, the optical properties of bis(trifluoromethyl)-substituted PTCBI regioisomers differ from one another, highlighting the effect of trifluoromethyl groups on the electronic properties of the compound . The redox properties of bis(phosphoryl) and bis(phosphonio) derivatives also illustrate the influence of the trifluoromethyl groups on the compound's electrochemical behavior . The thermal stability of a bis(trifluoromethyl)-substituted dithiazolyl radical suggests that these groups can enhance the stability of certain compounds10.
Scientific Research Applications
Preparation and Safety in Organic Synthesis
An improved methodology for bromination and the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from 3,5-bis(trifluoromethyl)benzonitrile is described. This process is essential for the safe creation of potentially explosive Grignard reagents, which can be utilized in advanced organic syntheses (Leazer et al., 2003).
Photochemical and Photophysical Properties
The photophysical and photochemical properties of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups have been studied. These compounds demonstrate potential as photosensitizers in photocatalytic applications, such as photodynamic therapy for cancer (Ahmetali et al., 2019).
Antimicrobial Activities
Novel derivatives containing 3,5-bis(trifluoromethyl)benzonitrile have been synthesized and evaluated for antimicrobial properties. These derivatives show potential as effective antimicrobial agents, broadening the scope of applications in medical and pharmaceutical research (Al‐Azmi & Mahmoud, 2020).
Actinide Chemistry
In the field of inorganic chemistry, particularly concerning actinides, 3,5-bis(trifluoromethyl)benzonitrile has been used to study thorium(IV) and uranium(IV) ketimide complexes. These studies provide insights into the unique electronic structures and bonding in organometallic actinide compounds (Jantunen et al., 2004).
Safety And Hazards
When handling “3,5-Bis(trifluoromethyl)benzonitrile”, it is recommended to wear personal protective equipment/face protection, avoid dust formation, and avoid contact with eyes, skin, or clothing . It should not be ingested, and if swallowed, immediate medical assistance should be sought . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKHHAOIHXHOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181588 | |
Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzonitrile | |
CAS RN |
27126-93-8 | |
Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27126-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27126-93-8 | |
Source | DTP/NCI | |
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Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2P78CB3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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